Vacuolin-1

Übersicht

Beschreibung

Vacuolin-1 is a triazine-based compound known for its ability to inhibit the fusion of autophagosomes and lysosomes. It is cell-permeable and has been widely used in scientific research to study autophagy and endosomal trafficking. This compound has shown potential in inhibiting metastasis and tumor growth, making it a compound of interest in cancer research .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Vacuolin-1 umfasst mehrere Schritte, beginnend mit der Herstellung des Triazinkernes. Der Triazinkern wird typischerweise durch eine Reihe von Kondensationsreaktionen synthetisiert, die Cyanurchlorid und verschiedene Amine beinhalten. Die Reaktionsbedingungen umfassen häufig die Verwendung von organischen Lösungsmitteln wie Dichlormethan und Katalysatoren wie Triethylamin. Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsverfahren

Während spezifische industrielle Produktionsverfahren für this compound nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Labor-Syntheseverfahrens umfassen. Dies würde die Optimierung der Reaktionsbedingungen zur Steigerung der Ausbeute und Reinheit sowie die Implementierung großtechnischer Reinigungsverfahren wie industrieller Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Vacuolin-1 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen am Triazinring hauptsächlich Substitutionsreaktionen. Es kann auch an Komplexierungsreaktionen mit Metallionen teilnehmen, die in verschiedenen analytischen Anwendungen nützlich sein können .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, umfassen Cyanurchlorid, verschiedene Amine und organische Lösungsmittel wie Dichlormethan. Reaktionsbedingungen umfassen häufig die Verwendung von Katalysatoren wie Triethylamin und kontrollierte Temperaturen, um optimale Ausbeuten zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, sind typischerweise substituierte Triazinderivate. Diese Derivate können unterschiedliche biologische Aktivitäten aufweisen und werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin. Zu den wichtigsten Anwendungen gehören:

Autophagieforschung: this compound wird häufig verwendet, um den Prozess der Autophagie zu untersuchen, da es die Fusion von Autophagosomen und Lysosomen stark hemmt. .

Krebsforschung: this compound hat sich als vielversprechend erwiesen, um Metastasen und Tumorwachstum zu hemmen. .

Endosomaler Transport: this compound wird verwendet, um den endosomalen Transport und das Recycling von Zellbestandteilen zu untersuchen. .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Fusion von Autophagosomen und Lysosomen hemmt. Es aktiviert die RAB5A-GTPase, die eine Schlüsselrolle im endosomalen Transport spielt. Durch die Blockierung der Fusion von Autophagosomen und Lysosomen induziert this compound die Anhäufung von Autophagosomen und stört den Abbau von Zellbestandteilen. Dieser Mechanismus ist besonders nützlich bei der Untersuchung der Autophagie und ihrer Rolle bei verschiedenen Krankheiten .

Wissenschaftliche Forschungsanwendungen

Vacuolin-1 is a cell-permeable compound that inhibits autophagy and endosomal trafficking . Research indicates that it induces the formation of large vacuoles and influences lysosome morphology .

Scientific Research Applications

Autophagy and Lysosomal Degradation

- This compound inhibits the fusion between autophagosomes and lysosomes in mammalian cells, leading to the accumulation of autophagosomes .

- It is a more potent autophagy inhibitor than chloroquine (CQ), with less cell toxicity . this compound is reportedly ten times more effective than CQ in suppressing autophagy . Its effects on autophagy inhibition are reversible .

- This compound also blocks the fusion between endosomes and lysosomes, causing a defect in general endosomal-lysosomal degradation .

- This compound alkalizes lysosomal pH and decreases lysosomal Ca2+ content, while only weakly inhibiting V-ATPase nonspecifically . It also markedly activates RAB5, and the expression of RAB5A-DN or RAB5A knockdown can significantly inhibit this compound-induced autophagosome accumulation .

Cancer Treatment

- This compound has potential applications in treating autophagy-related human diseases, including cancer .

- It can be used to treat cancers susceptible to treatment with an autophagy inhibiting agent, such as lung, colon, prostate, breast, osteosarcoma, and nasopharyngeal carcinoma .

- This compound can be administered alone or in combination with chemotherapy drugs like taxol, 5-Fu, and temsirolimus . The use of this compound and its analogues may offer a novel therapeutic strategy for fighting cancers . Vacuolins may also sensitize tumor cells carrying wild-type p53 to chemotherapeutic drugs .

- In experimental mouse models, this compound inhibits the metastasis of mammary carcinoma . It significantly inhibits colony formation, migration, and invasion of various cancer cells in vitro, as well as suppresses the metastasis and/or tumor growth of breast cancer or melanoma in various experimental or transgenic mouse models .

Endosomal Trafficking

- This compound inhibits endosomal trafficking and metastasis .

- It disrupts the segregation of inner and limiting membranes characteristic of endosomes and lysosomes and favors fusion of inner and limiting membranes .

- This compound inhibits the recycling and degradation of integrins by compromising the assembly-disassembly dynamics of focal adhesions (FAs) .

Other Applications

Wirkmechanismus

Vacuolin-1 exerts its effects by inhibiting the fusion of autophagosomes and lysosomes. It activates the RAB5A GTPase, which plays a key role in endosomal trafficking. By blocking the fusion of autophagosomes and lysosomes, this compound induces the accumulation of autophagosomes and disrupts the degradation of cellular components. This mechanism is particularly useful in studying autophagy and its role in various diseases .

Vergleich Mit ähnlichen Verbindungen

Vacuolin-1 ist einzigartig in seiner Fähigkeit, die Fusion von Autophagosom-Lysosomen stark und reversibel zu hemmen. Ähnliche Verbindungen umfassen:

Chloroquin: Ein Antimalariamittel, das die Autophagie ebenfalls hemmt, indem es den pH-Wert der Lysosomen erhöht und so deren Funktion hemmt.

Bafilomycin A1: Ein Makrolid-Antibiotikum, das die vakuoläre ATPase hemmt und so die Lysosomen-Versauerung und Autophagie verhindert.

MOPIPP: Ein indolbasiertes Chalkon, das die Vakuolierung von späten Endosomenkompartimenten fördert und den Transport von späten Endosomen zu Lysosomen stört.

Biologische Aktivität

Vacuolin-1 (V1) is a small-molecule compound that has garnered attention in the field of cellular biology due to its significant effects on endosomal trafficking, autophagy, and potential anti-cancer properties. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

This compound primarily functions by inhibiting the fusion of autophagosomes with lysosomes, thereby disrupting normal autophagic processes. Research indicates that V1 potently and reversibly blocks this fusion, leading to the accumulation of autophagosomes within cells. This effect is attributed to the activation of RAB5A GTPase, which is crucial for endosomal trafficking and maturation .

Key Mechanisms:

- Inhibition of Autophagy: V1 inhibits the autophagosome-lysosome fusion process, leading to increased levels of lipidated LC3B-II and SQSTM1/p62, markers of autophagic flux .

- Endosomal Trafficking Disruption: V1 induces homotypic fusion of endosomes and lysosomes, resulting in large vacuole formation .

- Calcium Homeostasis: The compound also affects lysosomal calcium levels and alkalinizes lysosomal pH, which can further influence cellular signaling pathways .

1. Anti-Metastatic Activity

This compound has been shown to significantly inhibit the migration and invasion of cancer cells in vitro. In various experimental models, it reduces colony formation and metastasis in breast cancer and melanoma . The compound achieves this by targeting capping protein Zβ (CapZβ), which is essential for cell motility.

2. Inhibition of Viral Infections

Studies have demonstrated that V1 can inhibit infections by viruses such as Ebola and vesicular stomatitis virus (VSV) by disrupting endosomal pathways necessary for viral entry . This highlights its potential as an antiviral agent.

Case Study 1: Autophagy Inhibition

In a study examining the effects of V1 on autophagy, researchers treated mammalian cells with varying concentrations of this compound. The results showed a marked increase in autophagosome accumulation without significant cytotoxicity. This study concluded that V1 is at least ten times more potent than chloroquine in inhibiting autophagy while exhibiting lower toxicity .

Case Study 2: Cancer Cell Migration

A separate investigation focused on the anti-metastatic properties of V1 involved treating breast cancer cell lines with 1 μM V1 for 24 hours. Results indicated a significant reduction in cell migration and invasion capabilities, as assessed by transwell assays and wound-healing assays .

Data Summary

Eigenschaften

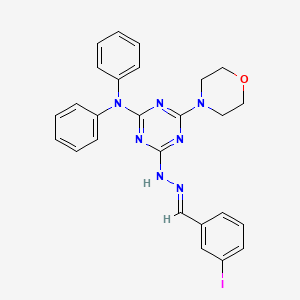

IUPAC Name |

2-N-[(E)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32)/b28-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEJTSRAQUFNOP-TURZUDJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24IN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351986-85-1 | |

| Record name | Vacuolin-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.